REACTION_CXSMILES
|
O.C(N(CC)CC)C.P(=O)(O)(O)O.C[N+:15]1[CH:16]=[C:17]2[C:22]3OCO[C:21]=3[CH:20]=[CH:19][C:18]2=[C:26]2[CH:35]=[CH:34][C:33]3[CH:32]=[C:31]4OCO[C:30]4=[CH:29][C:28]=3[C:27]=12>CO>[CH:32]1[C:33]2[CH:34]=[CH:35][C:26]3[C:27]([C:28]=2[CH:29]=[CH:30][CH:31]=1)=[N:15][CH:16]=[C:17]1[C:18]=3[CH:19]=[CH:20][CH:21]=[CH:22]1
|
Name
|
10u
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
benzophenanthridine alkaloid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+]=1C=C2C(C=CC3=C2OCO3)=C4C1C=5C=C6C(=CC5C=C4)OCO6
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the 5 ml
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC2=C1C=CC1=C3C=CC=CC3=CN=C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |